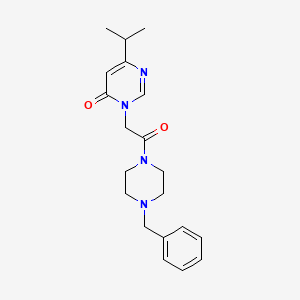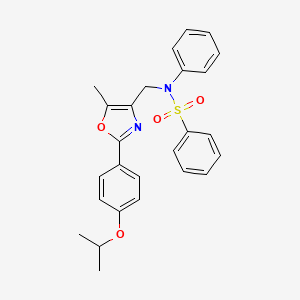
N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase-2 Inhibition for Therapeutic Applications
A series of derivatives similar to "N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide" were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The introduction of specific substituents, like a fluorine atom, has shown to preserve COX-2 potency while increasing COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors like JTE-522. These compounds are under investigation for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the therapeutic potential of these molecules in managing inflammation and pain Hiromasa Hashimoto et al., 2002.
Antitumor Activity
Novel derivatives, including those structurally related to "N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide", have been prepared and evaluated for their antiproliferative and apoptotic activities against human tumor cell lines. Some of these compounds demonstrated significant antiproliferative activity, indicating their potential as anticancer agents. This research points towards the utility of such compounds in developing new therapeutic strategies against cancer N. Abbassi et al., 2014.
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of novel metallophthalocyanines derived from similar sulfonamide compounds have been reported. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable candidates for photodynamic therapy applications in cancer treatment. The potential of these compounds to act as Type II photosensitizers for the treatment of cancer highlights the importance of structural modifications in enhancing therapeutic efficacy M. Pişkin et al., 2020.
Antibacterial Agents
Research into N-alkyl/aralkyl derivatives of similar benzenesulfonamides has demonstrated potent antibacterial activity against various bacterial strains. These findings suggest the potential of these compounds to serve as effective antibacterial agents, contributing to the development of new treatments for bacterial infections M. Abbasi et al., 2015.
properties
IUPAC Name |
N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-19(2)31-23-16-14-21(15-17-23)26-27-25(20(3)32-26)18-28(22-10-6-4-7-11-22)33(29,30)24-12-8-5-9-13-24/h4-17,19H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGCIULUUTVYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-difluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2751371.png)
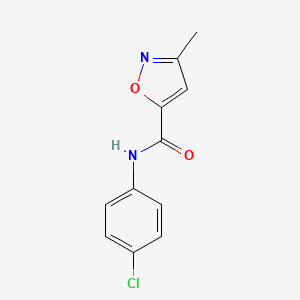
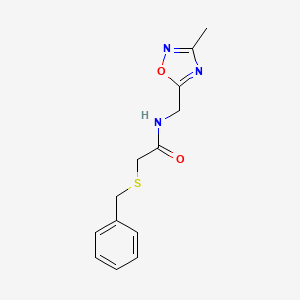
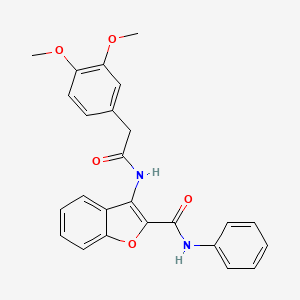
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)

![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2751383.png)
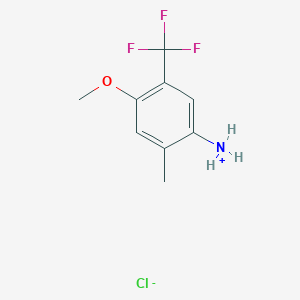
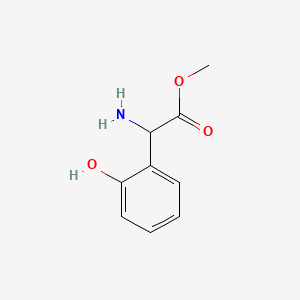
![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)
